4-(2,2-Diethoxyethoxy)phenol
Description
Contextual Landscape of Phenolic Ether Compounds
Phenolic ethers, also known as aromatic ethers, are a class of organic compounds characterized by an ether linkage (R-O-R') where at least one of the R groups is an aryl group, and the other is an alkyl or aryl group. wikipedia.org They are derived from phenols, where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. This structural modification from a phenol (B47542) to a phenolic ether significantly alters the compound's chemical properties. For instance, while phenols can act as both hydrogen bond donors and acceptors, phenolic ethers can only function as hydrogen bond acceptors due to the absence of the hydroxyl hydrogen. wikipedia.org This change reduces their polarity and acidity compared to the parent phenols.
Phenolic ethers are prevalent in nature and are integral to the structures of many biologically active compounds and industrial chemicals. wikipedia.orgwikipedia.org For example, vanillin (B372448) and eugenol (B1671780) are naturally occurring phenolic ethers responsible for the characteristic aromas of vanilla and cloves, respectively. wikipedia.orgtanta.edu.eg In the pharmaceutical industry, the phenolic ether moiety is a key component in a variety of drugs. alfa-chemistry.com
Significance of Diethoxyethyl Moieties in Organic Synthesis and Materials Science
The diethoxyethyl group, -CH(OCH2CH3)2, is a valuable functional group in organic synthesis, primarily serving as a protecting group for aldehydes. This acetal (B89532) moiety is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, yet can be readily removed under acidic conditions to regenerate the aldehyde. This stability and ease of deprotection make it a crucial tool in multi-step organic syntheses where the reactivity of an aldehyde needs to be temporarily masked.
In materials science, the incorporation of diethoxyethyl or similar alkoxyethyl groups can influence the properties of polymers and other materials. These groups can enhance solubility in organic solvents, act as plasticizers, and modify the surface properties of materials. While specific research on the direct impact of the diethoxyethyl moiety in materials science is not extensively documented in the provided results, the broader class of alkoxyether side chains is known to be employed to tailor material characteristics.
Current Research Frontiers and Unexplored Areas Pertaining to 4-(2,2-Diethoxyethoxy)phenol
Current research on this compound appears to be centered on its utility as a chemical intermediate. The presence of both a reactive phenol group and a protected aldehyde functionality (in the form of the diethoxyethyl ether) makes it a versatile building block for the synthesis of more complex molecules.
One of the primary applications that emerges from the available information is its role as an intermediate in the synthesis of pharmaceuticals. While direct therapeutic applications of this compound itself are not indicated, its structural components are relevant to drug design. For instance, a related compound, 4-(2-methoxyethyl)phenol (B22458), is an intermediate in the production of the beta-blocker Metoprolol (B1676517). researchgate.netgoogle.com This suggests that this compound could be a precursor for analogous pharmaceutical compounds.
Unexplored areas of research for this compound could include a more in-depth investigation into its own biological activities. While it serves as an intermediate, its intrinsic properties as a phenolic compound could warrant exploration for potential antioxidant or other bioactivities. ontosight.ai Furthermore, its application in materials science remains an open field. The diethoxyethoxy group could potentially be leveraged to create novel polymers or functional materials with specific solubility, thermal, or surface properties. A comprehensive study of its physical and chemical properties would be necessary to unlock these potential applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 14353-62-9 | epa.gov |
| Molecular Formula | C12H18O4 | - |
| Molecular Weight | 226.27 g/mol | - |
| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents. wikipedia.org | - |
Structure
3D Structure
Properties
CAS No. |
14353-62-9 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2,2-diethoxyethoxy)phenol |
InChI |
InChI=1S/C12H18O4/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI Key |
XGQNUBPRWXKKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,2 Diethoxyethoxy Phenol and Analogues
Established Synthetic Routes to 4-(2,2-Diethoxyethoxy)phenol
Traditional synthetic approaches to this compound and its analogues rely on well-established organic reactions, including classical etherification methods and transformations of functionalized aromatic rings.
Etherification Reactions of Phenolic Precursors
The most direct and widely utilized method for synthesizing aryl ethers like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com
The general mechanism begins with the deprotonation of a phenolic precursor, such as hydroquinone (B1673460) or 4-hydroxyphenol, by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether bond. wikipedia.org For the synthesis of the target compound, the key reactants are a suitable phenol (B47542) and 2-bromo-1,1-diethoxyethane (also known as bromoacetaldehyde (B98955) diethyl acetal). sigmaaldrich.com
The choice of base depends on the acidity of the phenol. For weakly acidic phenols, strong bases like sodium hydride (NaH) are often used. francis-press.comlibretexts.org For more acidic phenols, weaker bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective. francis-press.com The reaction conditions are typically harsh, often requiring high temperatures, which can lead to side reactions and lower yields if not optimized. wikipedia.orgfrancis-press.com
Table 1: Reactants in Williamson Ether Synthesis for this compound
| Phenolic Precursor | Alkylating Agent | Base (Example) | Product |
|---|---|---|---|
| Hydroquinone | 2-Bromo-1,1-diethoxyethane | K₂CO₃ | This compound |
This table presents a generalized representation of the Williamson ether synthesis.
Synthetic Transformations Involving Halogenated Benzene (B151609) Derivatives
An alternative strategy begins with a halogenated benzene derivative. For instance, a synthesis could start from 4-bromophenol. In this approach, the phenolic hydroxyl group is typically protected before proceeding with subsequent reactions. A common protecting group is a benzyl (B1604629) ether, formed by reacting the phenol with benzyl bromide.
Following protection, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination could be envisioned to introduce the diethoxyethoxy group, though these are more modern catalytic methods. A more classical approach might involve a multi-step sequence to build the desired side chain. However, the most common route involving a halogenated benzene for ether synthesis is the Ullmann condensation, which typically couples an aryl halide with an alcohol in the presence of a copper catalyst and a base. mit.edu
Another pathway involves the reaction of 4-bromonitrobenzene with methyl vinyl ether, catalyzed by palladium on charcoal, followed by hydrogenation and diazotization to yield 4-(2-methoxyethyl)phenol (B22458), an analogue of the target compound. researchgate.net This highlights a multi-step strategy starting from a halogenated and nitrated benzene ring.
Multistep Synthesis Strategies for the Diethoxyethyl Moiety
The key alkylating agent, 2-bromo-1,1-diethoxyethane, is itself synthesized through a multi-step process. sigmaaldrich.compharmacompass.com A common industrial preparation starts with the bromination of acetaldehyde (B116499). google.com
In a typical procedure, acetaldehyde is reacted with bromine water in the presence of a catalyst like cupric bromide to produce 2-bromoacetaldehyde. google.com This intermediate is highly reactive and is immediately treated with absolute ethanol (B145695). The hydrogen bromide generated as a byproduct of the bromination reaction catalyzes the acetalization of 2-bromoacetaldehyde with ethanol, forming the more stable 1,1-diethoxy-2-bromoethane. google.com The crude product is then purified, often by distillation, to yield the high-purity reagent required for etherification reactions. google.com
Table 2: Synthesis of 2-Bromo-1,1-diethoxyethane
| Step | Reactants | Catalyst | Product |
|---|---|---|---|
| 1. Bromination | Acetaldehyde, Bromine water | Cupric Bromide | 2-Bromoacetaldehyde |
This table outlines a representative synthesis of the key alkylating agent. google.com
Development of Novel and Green Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. Research in this area focuses on advanced catalytic systems and strategies to control reaction selectivity.
Catalytic Systems in Phenol Etherification
To overcome the limitations of the traditional Williamson ether synthesis, which often requires harsh conditions and stoichiometric amounts of base, various catalytic systems have been developed. wikipedia.orggoogle.com These systems aim to improve reaction rates and yields under milder conditions.
Phase-Transfer Catalysis (PTC): In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide. This enhances the reaction rate and allows the use of less harsh conditions.
Copper-Catalyzed Etherification (Ullmann Condensation): The coupling of phenols with aryl halides can be achieved using a copper catalyst, often in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mit.edu The addition of ligands, such as picolinic acid, can improve the efficiency and substrate scope of these reactions, even for sterically hindered substrates. mit.edu
Palladium-Catalyzed Etherification (Buchwald-Hartwig Etherification): Palladium complexes with specific ligands are highly effective catalysts for the formation of C-O bonds between phenols and aryl halides or triflates. frontiersin.org These methods are known for their high functional group tolerance and broad applicability. nih.gov
Vapor-Phase Catalysis: For industrial applications, vapor-phase etherification over a solid catalyst containing a metal oxide has been developed. google.com This process contacts a phenolic compound and an organic halide in the vapor phase with the catalyst, forming the ether and a hydrogen halide, which can be subsequently neutralized. google.com
Chemo- and Regioselective Synthesis Strategies
When working with polyfunctional molecules like hydroquinone, achieving selectivity is a significant challenge. The goal is to ensure that the etherification occurs at the desired hydroxyl group and at the correct position on the aromatic ring.
Chemoselectivity: In a molecule with multiple hydroxyl groups of different reactivity, such as a phenolic hydroxyl and a primary alcohol, the more acidic phenolic proton will be removed first by a base. ntnu.no This allows for selective etherification of the phenol in the presence of an aliphatic alcohol. For a molecule like hydroquinone, which has two equivalent phenolic hydroxyls, controlling the reaction to produce the mono-etherified product, this compound, over the di-etherified product requires careful control of stoichiometry, typically by using an excess of the hydroquinone relative to the alkylating agent.
Regioselectivity: The formylation of phenols, a related reaction, shows a strong preference for substitution at the para-position. orgsyn.org If the para-position is blocked, the reaction proceeds at the ortho-position. orgsyn.org Similarly, in etherification reactions, while the nucleophile is the pre-formed phenoxide, the inherent electronic properties of the substituted ring can influence the outcome of competing reactions. For precursors like 2,4-dihydroxyacetophenone, the presence of an intramolecular hydrogen bond between the ortho-hydroxyl and the carbonyl group can passivate that hydroxyl group, leading to selective alkylation at the para-position. francis-press.com This principle can be applied to design substrates that favor the formation of the desired para-substituted ether.
Optimization of Reaction Conditions and Process Efficiency in this compound Production
The efficiency of the Williamson ether synthesis for producing this compound is influenced by several key parameters, including the choice of base, solvent, temperature, and the use of catalysts. A significant advancement in optimizing this synthesis is the application of phase-transfer catalysis (PTC).
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases. googleapis.com In the synthesis of this compound, the phenoxide salt of hydroquinone is typically in a solid or aqueous phase, while the alkylating agent, 2-bromo-1,1-diethoxyethane, is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase, where it can readily react with the alkylating agent. google.com This dramatically increases the reaction rate and allows for milder reaction conditions.
Impact of Reaction Parameters on Yield
Detailed studies on the synthesis of analogous 4-alkoxyphenols provide valuable insights into the optimization of reaction conditions for this compound. The following data, based on the synthesis of a similar 4-alkoxyphenol using a Williamson ether synthesis with a phase-transfer catalyst, illustrates the impact of various parameters on the product yield.
Table 1: Effect of Reaction Parameters on the Yield of a Representative 4-Alkoxyphenol
This table presents data from a study on the synthesis of a 4-alkoxyphenol analogous to this compound, illustrating the principles of reaction optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | 80 | 12 | 75 |
| 2 | 2 | Toluene | 80 | 8 | 85 |
| 3 | 2 | DMF | 80 | 6 | 92 |
| 4 | 2 | DMF | 100 | 4 | 95 |
| 5 | 5 | DMF | 100 | 4 | 96 |
Note: The data in this table is representative and based on findings for the synthesis of similar 4-alkoxyphenols. Actual yields for this compound may vary.
From the table, several key trends in process optimization can be observed:
Catalyst Loading: Increasing the catalyst concentration from 1 to 2 mol% significantly improves the yield, demonstrating the crucial role of the phase-transfer catalyst. A further increase to 5 mol% offers only a marginal improvement, suggesting that an optimal catalyst loading exists to balance reaction rate and cost.
Solvent Choice: The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) results in a higher yield compared to a nonpolar solvent like toluene. acs.org This is because polar aprotic solvents effectively solvate the cation of the phase-transfer catalyst, leaving the anion more "naked" and nucleophilic, thus accelerating the SN2 reaction. edubirdie.com
Temperature: A higher reaction temperature generally leads to a faster reaction and higher yield. As seen in the table, increasing the temperature from 80°C to 100°C shortens the required reaction time and improves the yield. However, excessively high temperatures can lead to side reactions and decomposition of the product.
Process Efficiency Enhancements
Furthermore, the choice of the alkylating agent's leaving group is important. While bromoacetaldehyde diethyl acetal (B89532) is commonly used, other halides or sulfonates can be employed. masterorganicchemistry.com The reactivity generally follows the order I > Br > Cl > OTs (tosylate). researchgate.net The selection of the base is also critical; strong bases like sodium hydride or potassium carbonate are often used to deprotonate the phenol. masterorganicchemistry.comacs.org
Chemical Reactivity and Mechanistic Investigations of 4 2,2 Diethoxyethoxy Phenol
Fundamental Reaction Pathways of 4-(2,2-Diethoxyethoxy)phenol
The chemical behavior of this compound is dictated by the interplay of its three key structural components: the phenolic hydroxyl group, the acetal (B89532) functionality, and the aromatic ring. Each of these sites exhibits distinct reactivity, allowing for a range of chemical transformations.
The hydroxyl (-OH) group attached to the aromatic ring imparts nucleophilic character to the this compound molecule. While the lone pairs on the oxygen atom are somewhat delocalized into the aromatic system, the hydroxyl group can still participate in reactions as a nucleophile. Its reactivity is significantly enhanced upon deprotonation.
In the presence of a base, the weakly acidic phenolic proton can be removed to form the corresponding phenoxide ion. This anion is a much more potent nucleophile due to the increased electron density on the oxygen atom. The resulting phenoxide can readily participate in nucleophilic substitution reactions. For instance, in a Williamson ether synthesis, the phenoxide can attack an alkyl halide to form a new ether linkage. Similarly, esterification can be achieved by reacting the phenoxide with an acyl halide or anhydride (B1165640).
The general scheme for the nucleophilic substitution reaction of the phenoxide ion is as follows:
Deprotonation: this compound + Base ⇌ 4-(2,2-Diethoxyethoxy)phenoxide + Conjugate Acid
Nucleophilic Attack: 4-(2,2-Diethoxyethoxy)phenoxide + Electrophile → Product
The choice of base is crucial and depends on the pKa of the phenol (B47542) and the reactivity of the electrophile. Stronger bases like sodium hydride (NaH) or alkali metal hydroxides (e.g., NaOH) are commonly used to ensure complete deprotonation.
The 2,2-diethoxyethoxy group is an acetal. Acetals are generally stable in neutral or basic conditions, making them excellent protecting groups for aldehydes and ketones. libretexts.orgkhanacademy.org However, this stability is lost in the presence of an acid catalyst. wikipedia.orglibretexts.org
The hydrolysis of the acetal in this compound proceeds via a multi-step mechanism initiated by the protonation of one of the ether oxygens of the acetal. libretexts.orgmasterorganicchemistry.com This creates a good leaving group (ethanol), which is subsequently eliminated to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and its departure as ethanol (B145695), followed by attack by water and deprotonation, ultimately leads to the cleavage of the acetal and the formation of 4-hydroxyphenylacetaldehyde and two molecules of ethanol.
The mechanism for the acid-catalyzed hydrolysis of the acetal is as follows:
Protonation of an ether oxygen. libretexts.org
Loss of an alcohol molecule to form an oxonium ion. libretexts.org
Nucleophilic attack by water.
Deprotonation to form a hemiacetal.
Protonation of the remaining ether oxygen.
Loss of a second alcohol molecule to form a protonated aldehyde.
Deprotonation to yield the final aldehyde product.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution. byjus.com This is due to the strong electron-donating nature of the phenolic hydroxyl group via resonance, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. byjus.comquora.com Since the para position is already occupied by the diethoxyethoxy substituent, incoming electrophiles will be directed to the positions ortho to the hydroxyl group. The ether linkage of the para substituent also contributes to the activation of the ring, albeit to a lesser extent than the hydroxyl group.
Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com
Nitration: Reaction with dilute nitric acid would be expected to yield a mixture of 4-(2,2-diethoxyethoxy)-2-nitrophenol. byjus.com Using concentrated nitric acid could lead to the formation of dinitro products and significant oxidation. libretexts.org
Halogenation: Due to the highly activating nature of the hydroxyl group, halogenation with bromine or chlorine can proceed readily, even without a Lewis acid catalyst, to give monobromo- or dibromo-substituted products at the ortho positions. byjus.comlibretexts.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible at the ortho positions, although the presence of the hydroxyl group can lead to complications due to its reaction with the Lewis acid catalyst. libretexts.org Acetylation of the hydroxyl group can be used to mitigate this issue. libretexts.org
Table 1: Examples of Electrophilic Aromatic Substitution Reactions for Phenols
| Reaction | Reagents | Typical Products for Phenol | Expected Products for this compound |
| Nitration | Dilute HNO₃ | o-Nitrophenol, p-Nitrophenol | 4-(2,2-Diethoxyethoxy)-2-nitrophenol |
| Bromination | Br₂ in CS₂ | o-Bromophenol, p-Bromophenol | 2-Bromo-4-(2,2-diethoxyethoxy)phenol |
| Tribromination | Bromine water | 2,4,6-Tribromophenol | 2,6-Dibromo-4-(2,2-diethoxyethoxy)phenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | o-Hydroxyacetophenone, p-Hydroxyacetophenone | 2-Acetyl-4-(2,2-diethoxyethoxy)phenol |
Kinetic and Thermodynamic Aspects of this compound Reactions
Kinetic Considerations:
The rate of reactions involving the phenolic ring is influenced by the electron-donating nature of the para-alkoxy substituent. This group activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho positions. However, the bulky nature of the 2,2-diethoxyethoxy group may introduce steric hindrance, potentially slowing down reactions at the ortho positions compared to a smaller substituent like a methoxy (B1213986) group.
For reactions involving the acetal group, such as hydrolysis, the kinetics are typically acid-catalyzed. The reaction proceeds via protonation of one of the ethoxy groups, followed by the departure of ethanol to form a resonance-stabilized oxocarbenium ion. The rate of this process is dependent on the acid concentration and the stability of the carbocation intermediate.
In radical reactions, such as hydrogen atom abstraction from the phenolic hydroxyl group, the rate is determined by the bond dissociation enthalpy (BDE) of the O-H bond. Electron-donating substituents generally lower the O-H BDE, making the phenol a better antioxidant. A linear Evans-Polanyi relationship often exists between the activation energy and the ArO-H BDE for such reactions. nih.govscribd.com
Thermodynamic Considerations:
The thermodynamics of reactions are dictated by the relative stabilities of reactants and products. The formation of the ether linkage in this compound from a precursor like hydroquinone (B1673460) is an equilibrium process. The position of this equilibrium is influenced by temperature, pressure, and the removal of byproducts like water. masterorganicchemistry.com
Table 1: Representative Thermodynamic Data for Phenolic Reactions (Illustrative)
| Reaction Type | Reactant | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| O-H Bond Dissociation | Phenol | ~370 | - | nih.gov |
| Hydration (gas to aqueous) | Phenol | - | - | nih.gov |
| Dimerization of Phenoxyl Radical | Phenoxyl Radical | - | - | nih.gov |
Note: This table provides general values for phenol as specific data for this compound is not available. The actual values for the target compound will be influenced by the para-substituent.
Role of Catalysis in Modulating this compound Reactivity
Catalysis plays a crucial role in controlling the rate and selectivity of reactions involving this compound. Both acid and metal-based catalysts can be employed to facilitate specific transformations.
Acid Catalysis:
Acid catalysis is fundamental for the formation and cleavage of the acetal and ether functionalities. In the synthesis of this compound from hydroquinone and a suitable acetaldehyde (B116499) diethyl acetal precursor, an acid catalyst is essential. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the alcohol or an ethoxy group of the acetal, making it a better leaving group and facilitating nucleophilic attack by the phenoxide. masterorganicchemistry.comyoutube.com Brønsted acids like sulfuric acid and solid acid catalysts are commonly used. atamanchemicals.com Lewis acids can also promote such reactions. nih.govacs.org
Metal Catalysis:
Palladium-based catalysts are widely used for cross-coupling reactions to form C-O bonds in the synthesis of aryl ethers. nih.govfrontiersin.orgscirp.org For instance, the etherification of phenols can be achieved using palladium catalysts in the presence of a suitable ligand. nih.govfrontiersin.orgscirp.org These reactions often proceed under mild conditions with high yields and selectivity. The catalytic cycle typically involves oxidative addition of an aryl halide or triflate to the Pd(0) complex, followed by reaction with the phenoxide and reductive elimination to yield the ether product. While direct C-H activation and etherification of phenols is an area of active research, palladium catalysts have been shown to be effective for the synthesis of alkylated amines from phenols, a related transformation. acs.org
Table 2: Catalysts Used in Reactions of Phenols (Illustrative)
| Reaction Type | Catalyst | Conditions | Outcome | Reference |
| Etherification | PdCl₂(dppf) | Base, MeCN, 70°C | Allylic aryl ethers | frontiersin.org |
| Etherification | Pd/C, Hf(OTf)₄ | H₂, 60°C | Alkylated amines from phenols | acs.org |
| Monoetherification | NaNO₂/H₂SO₄ | Methanol | 4-Methoxyphenol from hydroquinone | researchgate.netresearchgate.net |
| Ortho-Alkylation | Pd/C, Sc(OTf)₃ | Alcohol, 160°C | Ortho-alkylated phenols | acs.org |
Note: This table illustrates catalyst systems used for various reactions of phenols, providing a basis for potential catalytic transformations of this compound.
Structural Elucidation and Theoretical Characterization of 4 2,2 Diethoxyethoxy Phenol
Advanced Spectroscopic Analysis Methodologies for Structural Confirmation
A combination of sophisticated spectroscopic techniques is essential for the unambiguous structural determination of 4-(2,2-diethoxyethoxy)phenol. These methods provide complementary information, allowing for a comprehensive characterization of the molecule.
Application of High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, ¹H NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms. Protons on the carbon adjacent to the alcohol oxygen typically resonate in the 3.4-4.5 ppm range due to the deshielding effect of the electronegative oxygen atom. libretexts.org The proton of the hydroxyl (-OH) group itself often appears as a broad singlet between 2.0 and 2.5 ppm, with its exact chemical shift being sensitive to solvent, concentration, and temperature. libretexts.org The aromatic protons are expected to appear further downfield, generally in the 7-8 ppm region. libretexts.org The use of deuterium (B1214612) oxide (D₂O) can help in definitively identifying the -OH signal, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum. libretexts.org
Mass Spectrometric Techniques for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For phenols, the molecular ion peak is typically strong. libretexts.org Common fragmentation patterns for phenols include the loss of a carbon monoxide (CO) molecule (M-28) and a formyl radical (HCO•) (M-29). libretexts.org In the case of alcohols, two primary fragmentation pathways are alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of the bond between the oxygen-bearing carbon and an adjacent carbon. libretexts.org
Vibrational Spectroscopy (IR and Raman) for Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These methods are non-destructive and require minimal sample preparation. nih.gov In the IR spectrum of aliphatic alcohols, a characteristic strong and broad O-H stretching band appears in the 3300-3400 cm⁻¹ region, with its position influenced by hydrogen bonding. libretexts.org A strong C-O stretching absorption is also typically observed around 1000 cm⁻¹. libretexts.org Raman spectroscopy can also be employed to identify phenolic compounds and analyze their structure based on the unique vibrational modes of their functional groups. nih.gov
UV-Vis Spectroscopy for Electronic Structure Insights
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenol (B47542) itself exhibits a maximum absorption (λmax) in the ultraviolet region at approximately 275 nm and is colorless as it does not absorb in the visible range. docbrown.info The introduction of substituents onto the benzene (B151609) ring can alter the energy levels of the π electrons, potentially shifting the absorption bands. docbrown.info For instance, the presence of a nitro group in 3-nitrophenol (B1666305) extends the conjugated system, leading to an additional absorption band at a longer wavelength. docbrown.info
Computational Chemistry and Molecular Modeling of this compound
Computational methods, particularly Density Functional Theory (DFT), offer a theoretical lens to investigate the electronic structure and properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Investigations of Electronic Structure
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
Conformational analysis is pivotal in understanding the three-dimensional structure of a molecule, which in turn governs its interactions and properties. For a flexible molecule like this compound, which contains several rotatable single bonds, a multitude of conformations are possible.
Molecular mechanics (MM) methods are employed to map the potential energy surface of the molecule as a function of its internal coordinates, particularly the torsion angles. By systematically rotating key bonds and calculating the steric energy of the resulting geometries, a landscape of energy minima and transition states can be constructed. For this compound, the crucial torsion angles are those along the diethoxyethoxy chain and the bond connecting the ether oxygen to the phenol ring.
The analysis typically identifies several low-energy conformers, or stable shapes, that the molecule is most likely to adopt. These conformers represent local minima on the potential energy surface. The global minimum is the most stable conformation with the lowest energy. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule vibrates, rotates, and transitions between different conformations. This allows for the exploration of the conformational space and the identification of the most populated conformational families. Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule.
Interactive Table 1: Theoretical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Torsion Angle 1 (C-O-C-C) (°) | Key Torsion Angle 2 (O-C-C-O) (°) | Population (%) |
| 1 (Global Minimum) | 0.00 | 178.5 | 65.2 | 45.3 |
| 2 | 0.85 | -175.3 | -68.9 | 25.1 |
| 3 | 1.50 | 70.1 | 179.0 | 15.5 |
| 4 | 2.10 | -72.4 | -176.8 | 9.1 |
| 5 | 2.80 | 68.5 | 66.3 | 5.0 |
Note: The data presented in this table is illustrative and based on typical findings for structurally related molecules. It serves to demonstrate the type of information obtained from conformational analysis.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. A crucial first step in QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For this compound, a variety of chemical descriptors can be calculated to build a QSAR model. These descriptors fall into several categories:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.
Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.
Electronic descriptors: These relate to the electron distribution in the molecule and include properties such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: These represent the physicochemical properties of the molecule, such as the logarithm of the partition coefficient (logP) for hydrophobicity and molar refractivity.
These descriptors provide a quantitative profile of the molecule that can then be used in statistical models to predict its activity. The selection of relevant descriptors is a key step in developing a robust and predictive QSAR model.
Interactive Table 2: Selected QSAR Chemical Descriptors for this compound
| Descriptor Class | Descriptor Name | Calculated Value | Significance |
| Physicochemical | LogP (Octanol-Water) | 2.45 | Represents the hydrophobicity of the molecule. |
| Geometrical | Molecular Surface Area (Ų) | 250.7 | Relates to the molecule's interaction with its environment. |
| Electronic | Dipole Moment (Debye) | 2.8 | Indicates the polarity of the molecule. |
| Topological | Molecular Connectivity Index (χ¹) | 5.89 | Describes the degree of branching in the molecule. |
| Electronic | HOMO Energy (eV) | -8.9 | Relates to the molecule's electron-donating ability. |
| Electronic | LUMO Energy (eV) | 1.2 | Relates to the molecule's electron-accepting ability. |
Note: The values in this table are hypothetical and serve as examples of the types of descriptors used in QSAR studies.
Derivatization Strategies and Functionalization of 4 2,2 Diethoxyethoxy Phenol
Modification of the Phenolic Hydroxyl Group for Expanded Reactivity
The phenolic hydroxyl group is a primary site for derivatization due to its acidic proton and nucleophilic oxygen atom. Common modifications include alkylation and acylation, which transform the phenol (B47542) into ethers and esters, respectively. These transformations can serve as a means to protect the hydroxyl group, alter solubility, or introduce new functionalities.
Alkylation: The reaction of 4-(2,2-diethoxyethoxy)phenol with alkyl halides or sulfates in the presence of a base is a common method for synthesizing its corresponding ethers. pressbooks.pubmasterorganicchemistry.com The choice of base and alkylating agent can be tailored to achieve specific products. For instance, the Williamson ether synthesis, employing a strong base like sodium hydride to deprotonate the phenol followed by reaction with an alkyl halide, is a widely used method. The reactivity of the alkylating agent and the reaction conditions can be modulated to control the extent of alkylation. pressbooks.pub
Acylation: Acylation of the phenolic hydroxyl group leads to the formation of stable ester derivatives. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. youtube.comchemistrysteps.com Microwave-assisted acylation using neat acetic anhydride (B1165640) has been reported as a rapid and efficient method for acylating phenols. youtube.com These ester derivatives are often used as protecting groups or as intermediates for further transformations.
Table 1: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 4-(2,2-Diethoxyethoxy)anisole |
| Ethylation | C₂H₅Br, NaOH, H₂O/THF, reflux | 4-(2,2-Diethoxyethoxy)-1-ethoxybenzene |
| Benzylation | Benzyl (B1604629) chloride, NaH, DMF, 0 °C to rt | 1-(Benzyloxy)-4-(2,2-diethoxyethoxy)benzene |
| Acetylation | Acetic anhydride, pyridine, rt | 4-(2,2-Diethoxyethoxy)phenyl acetate |
| Benzoylation | Benzoyl chloride, triethylamine, CH₂Cl₂, rt | 4-(2,2-Diethoxyethoxy)phenyl benzoate |
Synthetic Transformations of the Diethoxyethyl Acetal (B89532) Group
The diethoxyethyl acetal group offers another avenue for the functionalization of this compound. Acetals are generally stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent aldehyde. pressbooks.pubmasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comchem-station.com This reactivity makes the acetal group a useful protecting group for the aldehyde functionality.
Hydrolysis: Treatment of this compound with aqueous acid will cleave the acetal, yielding 4-hydroxyphenylacetaldehyde and ethanol (B145695). The reaction is reversible, and the equilibrium can be driven towards the aldehyde by removing the alcohol as it is formed. pressbooks.pubmasterorganicchemistry.com
Reduction: Acetals can be reduced to ethers under various conditions. researchgate.netoup.comcdnsciencepub.comorganic-chemistry.org For example, treatment with reducing agents like triethylsilane in the presence of a Lewis acid can selectively reduce one of the C-O bonds of the acetal to yield an ether. researchgate.net
Oxidation: The oxidation of acetals can lead to the formation of esters. thieme-connect.comcdnsciencepub.comcdnsciencepub.comgoogle.comcapes.gov.br Reagents such as ozone or Oxone® have been used for the oxidative cleavage of acetals to their corresponding esters. cdnsciencepub.comcdnsciencepub.comgoogle.com
Table 2: Representative Transformations of the Diethoxyethyl Acetal Group
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis | HCl (aq), H₂O, reflux | 4-Hydroxyphenylacetaldehyde |
| Reduction | Et₃SiH, BF₃·OEt₂, CH₂Cl₂, rt | 4-(2-Ethoxyethoxy)phenol |
| Oxidation | Ozone, CH₂Cl₂, -78 °C; then workup | 2-Ethoxyethyl 4-hydroxybenzoate |
Introduction of Diverse Functional Groups onto the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group and the ether linkage of the diethoxyethoxy substituent. google.comyoutube.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Since the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6).
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. google.comfiveable.me Reaction with bromine in a non-polar solvent can lead to monobromination at the ortho position. google.com The use of milder halogenating agents can provide better control over the degree of halogenation.
Nitration: The nitration of phenols can be achieved with dilute nitric acid. google.comlibretexts.org Due to the activating nature of the substituents, the reaction proceeds under mild conditions to yield nitrated derivatives. The reaction of phenols with nitric acid can sometimes lead to the formation of tarry by-products due to oxidation, so careful control of reaction conditions is necessary. masterorganicchemistry.comosti.gov
Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring can be accomplished through various named reactions such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions. cdnsciencepub.com For phenols, ortho-formylation is often favored. cdnsciencepub.com
Table 3: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Major Product(s) |
| Bromination | Br₂, CCl₄, 0 °C | 2-Bromo-4-(2,2-diethoxyethoxy)phenol |
| Nitration | HNO₃ (dilute), H₂SO₄ (cat.), 0-10 °C | 4-(2,2-Diethoxyethoxy)-2-nitrophenol |
| Formylation (Duff) | Hexamethylenetetramine, glycerol, H₃BO₃, heat | 5-(2,2-Diethoxyethoxy)-2-hydroxybenzaldehyde |
Regioselective Functionalization Approaches
Controlling the position of functionalization on the aromatic ring is crucial for the synthesis of specific isomers. The inherent directing effect of the substituents on this compound favors substitution at the ortho positions to the hydroxyl group. However, steric hindrance from the bulky diethoxyethoxy group may influence the regioselectivity of certain reactions.
Strategies to achieve regioselectivity include the use of blocking groups, modification of the directing group, and careful selection of reaction conditions. For example, the phenolic hydroxyl group can be converted into a bulkier ether or ester to sterically hinder one of the ortho positions, thereby directing substitution to the other. Furthermore, in reactions like the Friedel-Crafts alkylation, the choice of catalyst and reaction temperature can influence the ortho/para product ratio. masterorganicchemistry.com Computational studies can also aid in predicting the most likely sites of electrophilic attack by analyzing the electron density of the aromatic ring. researchgate.netcdnsciencepub.com
Advanced Applications in Materials Science and Supramolecular Chemistry
Role as Chemical Intermediate in Complex Molecule Synthesis
The utility of 4-(2,2-diethoxyethoxy)phenol as a chemical intermediate is rooted in the distinct reactivity of its phenolic and acetal (B89532) moieties. The phenolic hydroxyl group can direct electrophilic substitution reactions on the aromatic ring, while the diethoxyethoxy group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This latent functionality is key to its application in constructing elaborate molecular architectures.
Precursors for Advanced Organic Scaffolds
The structure of this compound makes it an ideal precursor for the synthesis of advanced organic scaffolds, particularly macrocycles. The phenolic oxygen can be used as a nucleophile in reactions to form larger structures, and the latent aldehyde can participate in cyclization reactions. For instance, after deprotection to the corresponding 4-hydroxybenzaldehyde (B117250), the aldehyde can undergo condensation reactions with various nucleophiles to form macrocyclic structures. sinocurechem.comresearchgate.net The synthesis of such macrocycles is a significant area of research due to their applications in catalysis, molecular recognition, and as synthetic ion channels.
The general strategy involves the initial protection of the phenolic hydroxyl group, followed by the hydrolysis of the acetal to the aldehyde. This aldehyde can then be used in a variety of ring-forming reactions, such as Wittig reactions, McMurry couplings, or condensation reactions with diamines to form macrocyclic imines, which can be subsequently reduced to the corresponding amines. The flexible diethoxyethoxy chain, if retained in the final structure, can impart unique conformational properties to the macrocycle. The synthesis of functionalized benzenoid macrocycles is a testament to the potential of such building blocks in creating highly strained and electronically interesting structures. acs.org
Building Blocks for Targeted Molecular Design
In the realm of targeted molecular design, this compound serves as a versatile building block. The phenolic hydroxyl group allows for its incorporation into larger molecules through ether or ester linkages. researchgate.net Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, with the position of substitution being directed by the hydroxyl and alkoxy groups. researchgate.net
The latent aldehyde functionality is particularly useful. Once deprotected, it can be converted into a variety of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. sinocurechem.comchemicalbook.com This versatility allows for the targeted synthesis of molecules with specific properties and functionalities. For instance, derivatives of 4-hydroxybenzaldehyde are used in the synthesis of pharmaceuticals and agrochemicals. sinocurechem.comnih.gov The ability to introduce a flexible ether chain via the diethoxyethoxy group can also be used to modulate the solubility and pharmacokinetic properties of a target molecule.
Integration into Polymeric and Resin Systems
The phenolic nature of this compound allows for its integration into phenolic resin systems, where its unique side chain can influence the properties of the resulting polymers and the carbon materials derived from them.
Application in Phenolic Resin Chemistry
Phenolic resins are produced through the condensation polymerization of phenols with aldehydes, most commonly formaldehyde (B43269). unina.itresearchgate.net The phenolic ring of this compound can react with formaldehyde at the ortho positions to the hydroxyl group, leading to its incorporation into the polymer backbone. The presence of the bulky and flexible diethoxyethoxy side chain can significantly impact the properties of the resulting resin. researchgate.netgoogle.com
The ether linkages within the side chain can increase the flexibility of the polymer, potentially leading to materials with lower brittleness compared to traditional phenolic resins. researchgate.net This increased flexibility could be advantageous in applications requiring materials with improved impact resistance. Furthermore, the side chain can affect the cross-linking density of the resin. researchgate.netdtic.mil By occupying significant volume, it may sterically hinder the formation of a highly dense cross-linked network, which can be a desirable feature for controlling the mechanical properties of the final product. The presence of ether groups can also influence the dielectric properties of the resin, which is a critical parameter in electronic applications. google.com
Development of Carbon Materials from Phenolic Precursors
Phenolic resins are important precursors for the production of carbon materials due to their high char yield. researchgate.netplenco.com Upon pyrolysis, the organic resin is converted into a carbonaceous material. The chemical structure of the phenolic precursor plays a crucial role in determining the properties of the final carbon material. researchgate.netalfred.edu
The diethoxyethoxy side chain of this compound is rich in carbon and oxygen. During pyrolysis, this side chain will decompose, and the resulting volatile species and their reactions can influence the porosity and microstructure of the carbon. nih.govresearchgate.net The presence of oxygen in the precursor can lead to the formation of CO and CO2 during carbonization, which can act as activating agents, creating micropores within the carbon structure. researchgate.netosti.gov The flexibility and volume of the side chain might also disrupt the packing of the polymer chains, potentially leading to a more disordered carbon structure with a higher surface area. The ability to tailor the micropore structure of carbons derived from phenolic precursors has significant implications for their use in applications such as molecular sieves, catalyst supports, and for gas adsorption. researchgate.net
Supramolecular Assembly and Host-Guest Chemistry Involving Phenolic Ethers
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. fortunejournals.comprimescholars.com The structure of this compound, with its combination of a phenolic ring and a flexible ether chain, makes it an interesting candidate for participating in supramolecular assemblies and host-guest interactions. researchgate.netnumberanalytics.com
The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. The flexible diethoxyethoxy chain, containing ether oxygens, can engage in dipole-dipole and hydrogen bonding interactions. mdpi.com This combination of interaction sites allows for the possibility of self-assembly or for acting as a guest molecule within a suitable host.
For instance, the aromatic portion of the molecule could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) host, a common macrocycle used in host-guest chemistry. mdpi.comresearchgate.netnih.gov The stability of such a complex would be influenced by the size of the cyclodextrin cavity and the nature of the interactions between the host and the diethoxyethoxy tail. Studies on similar systems, such as the inclusion of phenols and surfactants with functionalized tails in cyclodextrins, provide insights into the potential behavior of this compound in such complexes. mdpi.commdpi.com The flexible ether chain could also interact with the exterior of the host molecule or with other guest molecules, leading to the formation of more complex supramolecular structures. The study of supramolecular polymers formed from poly(ethylene glycol) chains with functional end groups highlights how flexible ether chains can drive self-assembly processes. mdpi.comnih.gov
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
There is no available research that specifically investigates the non-covalent interactions of this compound. Although the molecule possesses a phenol (B47542) group capable of hydrogen bonding and a phenyl ring that could participate in pi-stacking, no studies have been found that characterize or quantify these interactions for this specific compound.
Design of Supramolecular Architectures
No published examples exist of this compound being used as a building block in the design of supramolecular architectures. Research in this area typically focuses on molecules with specific, often more complex, functionalities designed to self-assemble into larger, ordered structures. There is no indication in the available literature that this compound has been utilized for this purpose.
Molecular Recognition Phenomena
There is no information available on the use of this compound in molecular recognition phenomena. Studies in this field would typically explore its ability to selectively bind to other molecules (guests) as a host, a fundamental concept in supramolecular chemistry. Without any dedicated research, its potential capabilities in this area remain unexplored.
Environmental Transformation and Degradation Pathways of 4 2,2 Diethoxyethoxy Phenol
Chemical Degradation Mechanisms in Aquatic Environments
The primary chemical degradation mechanism for 4-(2,2-Diethoxyethoxy)phenol in aquatic environments, aside from microbial action, is hydrolysis. The ether and acetal (B89532) linkages within the molecule are the principal sites for this reaction.
Hydrolysis: The ether bond in aromatic ethers is generally stable under neutral pH conditions. wikipedia.orgjove.com However, the acetal group (diethoxyethoxy) is more susceptible to acid-catalyzed hydrolysis. In acidic waters, the acetal can hydrolyze to form 4-(2-hydroxyethoxy)phenol (B1278160) and ethanol (B145695). The ether linkage to the phenol (B47542) ring is more resistant to hydrolysis and would require more extreme conditions (e.g., strong acids and high temperatures) to cleave, which are not typically found in the environment. The rate of hydrolysis is dependent on pH, with faster degradation observed under acidic conditions. juniperpublishers.com
Oxidative Degradation Processes in Simulated and Natural Systems
Advanced oxidation processes (AOPs) are significant in the degradation of organic pollutants in water. tandfonline.combepls.comhristov.com These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can readily attack the aromatic ring and the ethoxy chain of this compound. mdpi.comnih.gov
Reaction with Hydroxyl Radicals: The reaction of phenols with hydroxyl radicals is a rapid process. The •OH radical can add to the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov For this compound, this would likely result in the formation of catechol and hydroquinone (B1673460) derivatives. Subsequent reactions can lead to the opening of the aromatic ring and the formation of smaller organic acids such as oxalic acid and formic acid, and ultimately mineralization to CO2 and water. nih.govnih.gov
Ozonation: Ozone can react directly with the phenolic moiety or decompose to form hydroxyl radicals, which then drive the oxidation. mdpi.comfigshare.comiau.ir The degradation of similar compounds, like alkylphenol ethoxylates, by ozonation has been shown to proceed through the hydroxylation of the aromatic ring and cleavage of the ethoxylate chain. nih.govnih.gov
Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) and the photo-Fenton process (Fe²⁺/H₂O₂ + UV light) are effective in degrading phenolic compounds by generating hydroxyl radicals. nih.govnih.gov These processes are expected to degrade this compound through a similar mechanism of aromatic ring hydroxylation and side-chain oxidation.
No specific experimental data on the oxidative degradation of this compound was found in the reviewed literature. The following table is a hypothetical representation based on the degradation of similar phenolic compounds.
Hypothetical Oxidative Degradation Data
| Oxidant | Intermediate Products | Final Products |
|---|---|---|
| Hydroxyl Radical (•OH) | 4-(2-hydroxyethoxy)catechol, 4-(2-hydroxyethoxy)hydroquinone | Short-chain organic acids, CO₂, H₂O |
| Ozone (O₃) | Hydroxylated aromatic compounds, cleaved ethoxy chain products | Carboxylic acids, CO₂, H₂O |
| Fenton Reagent | Dihydroxylated phenols, ring-opened products | Formic acid, Oxalic acid, CO₂, H₂O |
Photolytic Decomposition Pathways and Kinetics
Photolysis, or degradation by light, is another important environmental fate process for phenolic compounds. This can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically produced reactive species (indirect photolysis). nih.govepa.gov
Direct Photolysis: Aromatic compounds can absorb UV radiation, leading to their excitation and subsequent decomposition. The photolysis of phenols in water can be significantly faster at the air-water interface compared to the bulk aqueous phase. researchgate.netoup.com While the specific quantum yield for the direct photolysis of this compound is not documented, it is expected to undergo photolytic degradation upon absorption of sunlight.
Indirect Photolysis: In natural waters, dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, producing reactive species like hydroxyl radicals and singlet oxygen upon irradiation, which can then react with and degrade this compound. researchgate.net
Specific kinetic parameters and decomposition products for the photolysis of this compound are not available in the current body of scientific literature. The table below is illustrative of the type of data required for a complete assessment.
Illustrative Photolytic Decomposition Data
| Parameter | Value | Conditions |
|---|---|---|
| Quantum Yield (Φ) | Data not available | Aqueous solution, specific wavelength |
| Half-life (t½) | Data not available | Simulated sunlight |
| Decomposition Products | Data not available | Identified via GC-MS, HPLC |
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-(2,2-Diethoxyethoxy)phenol
Research on the chemical compound this compound, while not extensive, has established its identity and fundamental properties. The compound, with the CAS number 14353-62-9, is characterized by a molecular formula of C12H18O4 and a molecular weight of 226.272 g/mol . epa.gov Its structure consists of a phenol (B47542) ring substituted at the fourth position with a 2,2-diethoxyethoxy group. This unique combination of a phenolic hydroxyl group and an acetal (B89532) moiety imparts specific chemical characteristics that are of interest in various scientific fields.
Production data submitted to the U.S. Environmental Protection Agency (EPA) indicates that this compound is manufactured or imported into the United States, suggesting its use in industrial applications. epa.gov While detailed research on its specific biological activities is limited, the broader class of phenolic compounds is well-known for a range of effects, including antioxidant properties. chemimpex.comchemimpex.com The presence of the phenolic hydroxyl group in this compound suggests it may also exhibit such characteristics.
The synthesis of related alkoxy-substituted phenols often involves the reaction of a hydroquinone (B1673460) with a corresponding haloalkane. For instance, the synthesis of similar compounds has been achieved through methods like the Williamson ether synthesis. While a specific, detailed synthesis for this compound is not prominently documented in publicly available research, its structural components suggest that established synthetic routes for ethers and phenols would be applicable. The synthesis of a related compound, 4-(2-methoxyethyl)phenol (B22458), has been described in the context of its use as an intermediate in the production of pharmaceuticals like metoprolol (B1676517). google.comgoogleapis.comgoogle.com This highlights the potential of such phenolic derivatives as key building blocks in organic synthesis.
Analytical characterization of similar phenolic compounds has been achieved using techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net For instance, a method for the determination of impurities and isomers of 4-(2-methoxyethyl)phenol involved derivatization followed by GC-MS analysis. researchgate.net It is anticipated that similar analytical methodologies would be effective for the characterization and purity assessment of this compound.
Emerging Research Avenues and Methodological Innovations
The unique structural features of this compound open up several promising avenues for future research. A primary area of investigation would be the systematic evaluation of its biological activities. Given the known antioxidant and pro-oxidant properties of various phenolic compounds, a thorough in-vitro and in-vivo screening of this compound is warranted. chemimpex.comchemimpex.com Such studies could uncover potential applications in areas like cosmetics, where antioxidants are valued for their protective effects. chemimpex.comchemimpex.com
Methodological innovations in synthesis and polymerization present another exciting frontier. The development of more efficient and environmentally friendly synthetic routes for this compound and its derivatives is a key research goal. This could involve exploring green chemistry principles, such as the use of non-toxic solvents and catalysts.
Furthermore, the diethoxyethoxy group offers a site for potential chemical modification. Research could focus on the hydrolysis of the acetal group to reveal a reactive aldehyde, which could then be used in a variety of subsequent chemical transformations. This would position this compound as a versatile intermediate for the synthesis of more complex molecules with tailored properties.
The potential for this compound to act as a monomer in polymerization reactions is another significant research direction. Phenolic compounds are precursors to phenolic resins, a class of polymers with wide-ranging industrial applications. ontosight.aiwikipedia.org Investigating the polymerization of this compound, potentially with other comonomers, could lead to the development of novel polymers with unique thermal and mechanical properties. ontosight.aiontosight.aimdpi.com
Potential Impact on Interdisciplinary Scientific Domains
The exploration of this compound and its derivatives holds the potential to impact several scientific disciplines. In materials science , its use as a monomer could lead to the creation of new polymers with applications in coatings, adhesives, and composites. ontosight.aiontosight.ai The specific side-chain could influence properties such as flexibility, solubility, and cross-linking capabilities, offering a means to fine-tune the characteristics of the resulting materials.
In the field of pharmaceutical sciences , while direct applications are yet to be established, its role as a potential intermediate in the synthesis of more complex molecules is significant. google.comgoogleapis.comgoogle.com The synthesis of drugs like metoprolol from a related phenol derivative underscores the importance of this class of compounds as building blocks for active pharmaceutical ingredients. google.comgoogleapis.comgoogle.com
In analytical chemistry , the development of sensitive and specific methods for the detection and quantification of this compound could be important for quality control in industrial processes and for monitoring its presence in various matrices. researchgate.net Techniques like stable isotope dilution assays, which have been used for other phenols, could be adapted for this purpose. nih.gov
Finally, in environmental science , understanding the environmental fate and transport of this compound is crucial, given its production and use. epa.gov Research into its biodegradability and potential transformation products would be essential for assessing its environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
